molecular formula C13H18ClNO3 B1391452 3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride CAS No. 262425-14-9

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride

Cat. No.: B1391452
CAS No.: 262425-14-9
M. Wt: 271.74 g/mol
InChI Key: DNEHUZGXIYVQLT-UHFFFAOYSA-N
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Description

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to an ethoxy group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide or ethyl chloride in the presence of a base like sodium hydride.

    Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine-ethoxy intermediate with benzoic acid. This can be achieved through esterification followed by hydrolysis to yield the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Intermediates: Large quantities of pyrrolidine and ethoxy intermediates are synthesized.

    Efficient Coupling Reactions: High-yield coupling reactions are employed to combine the intermediates with benzoic acid.

    Purification and Crystallization: The final product is purified through recrystallization and other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy and benzoic acid groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: Lacks the hydrochloride group but has similar structural features.

    4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: Similar structure with a different position of the ethoxy group.

    3-(2-Piperidin-1-yl-ethoxy)-benzoic acid: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. The hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c15-13(16)11-4-3-5-12(10-11)17-9-8-14-6-1-2-7-14;/h3-5,10H,1-2,6-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEHUZGXIYVQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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